molecular formula C26H27N3OS B11966858 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B11966858
M. Wt: 429.6 g/mol
InChI Key: RRVXUTJXRBHWSH-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a benzylsulfanyl group, a tert-butylphenyl group, and a methoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with thioethers and substituted phenylhydrazines under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-(4-methylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C26H27N3OS

Molecular Weight

429.6 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H27N3OS/c1-26(2,3)21-12-10-20(11-13-21)24-27-28-25(31-18-19-8-6-5-7-9-19)29(24)22-14-16-23(30-4)17-15-22/h5-17H,18H2,1-4H3

InChI Key

RRVXUTJXRBHWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=CC=C4

Origin of Product

United States

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